molecular formula C11H15BrN2O2S B3170558 Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate CAS No. 944805-56-5

Tert-butyl (5-bromo-4-cyclopropylthiazol-2-YL)carbamate

Cat. No. B3170558
M. Wt: 319.22 g/mol
InChI Key: UKNSSFITHPKALI-UHFFFAOYSA-N
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Patent
US08084479B2

Procedure details

Example 170, N—((S)-2-amino-3-(6-trifluoromethyl)pyridine-3-yl)propyl)-5-(isoquinolin-6-yl)thiazol-2-amine: The title compound was synthesized in a manner similar to that described for Example 81 using (S)-tert-butyl 1-(5-bromothiazol-2-yl-(Boc)-amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ylcarbamate to couple with the boronic acid. (S)-tert-butyl 1-(5-bromothiazol-2-yl-(Boc)-amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ylcarbamate was synthesized as shown in Scheme 39. Theoretical (M+H) 430.4 found 430.4.
Name
5-(isoquinolin-6-yl)thiazol-2-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(S)-tert-butyl 1-(5-bromothiazol-2-yl-(Boc)-amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1[C:10]2[C:5](=CC(C3SC(N)=NC=3)=CC=2)[CH:4]=CN=1.[Br:17][C:18]1[S:22][C:21]([N:23]([C:45]([O:47][C:48]([CH3:51])([CH3:50])[CH3:49])=[O:46])[CH2:24][C@@H:25]([NH:37][C:38](=[O:44])[O:39][C:40]([CH3:43])([CH3:42])[CH3:41])[CH2:26][C:27]2[CH:28]=[N:29][C:30]([C:33]([F:36])([F:35])[F:34])=[CH:31][CH:32]=2)=[N:20][CH:19]=1.B(O)O>>[Br:17][C:18]1[S:22][C:21]([NH:23][C:45](=[O:46])[O:47][C:48]([CH3:49])([CH3:50])[CH3:51])=[N:20][C:19]=1[CH:10]1[CH2:5][CH2:4]1.[Br:17][C:18]1[S:22][C:21]([N:23]([C:45]([O:47][C:48]([CH3:51])([CH3:50])[CH3:49])=[O:46])[CH2:24][C@@H:25]([NH:37][C:38](=[O:44])[O:39][C:40]([CH3:41])([CH3:42])[CH3:43])[CH2:26][C:27]2[CH:28]=[N:29][C:30]([C:33]([F:36])([F:34])[F:35])=[CH:31][CH:32]=2)=[N:20][CH:19]=1

Inputs

Step One
Name
5-(isoquinolin-6-yl)thiazol-2-amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=CC2=CC(=CC=C12)C1=CN=C(S1)N
Step Two
Name
(S)-tert-butyl 1-(5-bromothiazol-2-yl-(Boc)-amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN=C(S1)N(C[C@H](CC=1C=NC(=CC1)C(F)(F)F)NC(OC(C)(C)C)=O)C(=O)OC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N=C(S1)NC(OC(C)(C)C)=O)C1CC1
Name
Type
product
Smiles
BrC1=CN=C(S1)N(C[C@H](CC=1C=NC(=CC1)C(F)(F)F)NC(OC(C)(C)C)=O)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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